molecular formula C14H17N5O6S B2366169 5-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide CAS No. 1421485-02-0

5-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2366169
CAS No.: 1421485-02-0
M. Wt: 383.38
InChI Key: CKFZGCAGLPPTQL-UHFFFAOYSA-N
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Description

5-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O6S and its molecular weight is 383.38. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Activities

Several synthesized derivatives incorporating elements of the queried compound's structure exhibit significant biological activities. For instance, urea and thiourea derivatives of piperazine, when doped with specific reactants, have shown promising antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities (Reddy et al., 2013). This suggests that modifications to the piperazine scaffold, a feature shared with the queried compound, can lead to compounds with potential applications in combating microbial and viral pathogens.

Antibacterial Properties

Research on piperazine derivatives has also indicated their utility in developing new antibacterial agents. A study on pyrido(2,3-d)pyrimidine derivatives, which share structural similarities with the queried compound, highlighted their effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa, showcasing the potential of such compounds in addressing antibiotic resistance (Matsumoto & Minami, 1975).

Anti-Tubercular Activity

Compounds featuring the (substitutedsulfonyl)piperazin-1-yl motif have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis (MTB) H37Rv strain. Some derivatives exhibited moderate to good activity, highlighting the potential of structurally related compounds in tuberculosis treatment (Naidu et al., 2014).

Antipsychotic Potential

Research into (piperazin-1-yl-phenyl)-arylsulfonamides, which bear resemblance to the queried compound through their incorporation of piperazine and sulfonyl groups, has identified compounds with high affinity for serotonin receptors, indicating potential applications in developing atypical antipsychotic medications (Park et al., 2010).

Cancer Research

Derivatives synthesized from carbazole and piperazine, components similar to those in the queried compound, have been explored for their anticancer activities, particularly against Human Breast Cancer Cell Line (MCF7), suggesting a pathway for developing novel anticancer agents (Sharma et al., 2014).

Properties

IUPAC Name

5-methyl-N-[4-(4-methylsulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O6S/c1-9-7-10(17-25-9)12(20)16-14-15-11(8-24-14)13(21)18-3-5-19(6-4-18)26(2,22)23/h7-8H,3-6H2,1-2H3,(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFZGCAGLPPTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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